3-Amino-4-chlorophenylboronic acid 3-Amino-4-chlorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 850689-36-0
VCID: VC2017076
InChI: InChI=1S/C6H7BClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2
SMILES: B(C1=CC(=C(C=C1)Cl)N)(O)O
Molecular Formula: C6H7BClNO2
Molecular Weight: 171.39 g/mol

3-Amino-4-chlorophenylboronic acid

CAS No.: 850689-36-0

Cat. No.: VC2017076

Molecular Formula: C6H7BClNO2

Molecular Weight: 171.39 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-chlorophenylboronic acid - 850689-36-0

Specification

CAS No. 850689-36-0
Molecular Formula C6H7BClNO2
Molecular Weight 171.39 g/mol
IUPAC Name (3-amino-4-chlorophenyl)boronic acid
Standard InChI InChI=1S/C6H7BClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2
Standard InChI Key CSGAGFPHVVBHDF-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)Cl)N)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)Cl)N)(O)O

Introduction

IdentifierValue
Molecular FormulaC₆H₇BClNO₂
Molecular Weight171.39 g/mol
CAS Number850689-36-0
IUPAC Name(3-amino-4-chlorophenyl)boronic acid
PubChem CID4341643

The compound features several synonyms in scientific literature, including "3-AMINO-4-CHLOROPHENYLBORONIC ACID," "Boronic acid, (3-amino-4-chlorophenyl)-," and related systematic nomenclature variations . This diversity in naming reflects its presence across different chemical databases and research contexts.

Chemical Structure and Properties

Structural Characteristics

3-Amino-4-chlorophenylboronic acid features a phenyl ring substituted with three functional groups: a boronic acid group (B(OH)₂) at position 1, an amino group (NH₂) at position 3, and a chloro group (Cl) at position 4. This particular arrangement of substituents contributes to the compound's unique chemical reactivity and applications .

The boronic acid functional group consists of a boron atom bonded to two hydroxyl groups and the aromatic ring. This structural element is particularly significant as it enables the compound to participate in various coupling reactions, most notably Suzuki-Miyaura cross-coupling reactions, which are extensively used in pharmaceutical synthesis and materials science.

Chemical Identifiers

For precise identification and database cross-referencing, the following unique chemical identifiers are associated with 3-Amino-4-chlorophenylboronic acid:

Chemical IdentifierValue
Standard InChIInChI=1S/C6H7BClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2
Standard InChIKeyCSGAGFPHVVBHDF-UHFFFAOYSA-N
Canonical SMILESB(C1=CC(=C(C=C1)Cl)N)(O)O

These identifiers serve as unique "fingerprints" that allow for unambiguous identification of the compound across different chemical databases and literature sources .

Physical Properties and Characteristics

The physical properties of 3-Amino-4-chlorophenylboronic acid are crucial for understanding its behavior in various chemical environments and applications. While specific data on this compound is somewhat limited in the scientific literature, the following characteristics have been documented:

Thermal Properties

Related Compounds and Derivatives

The structural versatility of 3-Amino-4-chlorophenylboronic acid has led to the development of several important derivatives and related compounds with distinct applications.

Hydrochloride Salt Form

3-Amino-4-chlorophenylboronic acid hydrochloride (CAS: 850568-45-5) is the salt form of the parent compound, formed by the addition of hydrochloric acid. This derivative has a molecular formula of C₆H₇BClNO₂·HCl and a molecular weight of 207.85 g/mol . The salt form may offer advantages in terms of stability, solubility, or formulation in certain applications.

Additional synonyms for this salt form include:

  • (3-Amino-4-chlorophenyl)boronic acid hydrochloride (1:1)

  • 3-Amino-4-chlorophenylboronic acid hydrochloride

  • 5-Borono-2-chloroaniline hydrochloride

Pinacol Ester Derivative

3-Amino-4-chlorophenylboronic acid pinacol ester (CAS: 850567-56-5) represents another significant derivative, where the boronic acid group is protected as a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol). This modification creates a more stable compound with a molecular formula of C₁₂H₁₇ClNO₂B and a molecular weight of 253.53 g/mol .

This pinacol ester derivative offers several advantages over the free boronic acid:

  • Enhanced stability under various reaction conditions

  • Improved shelf life

  • Better solubility in organic solvents

  • Often more convenient to handle in synthetic procedures

Physical properties of the pinacol ester derivative include:

  • Boiling point: 361.5°C at 760 mmHg

  • Density: 1.15 g/cm³

  • LogP: 2.80260

Structurally Related Compounds

Several compounds with structural similarities to 3-Amino-4-chlorophenylboronic acid have been reported in the literature:

  • (4-Carbamoyl-3-chlorophenyl)boronic acid (CAS: 850589-52-5) - A related compound where the amino group is replaced by a carbamoyl group .

  • 4-Chlorophenylboronic acid (4ClB) - A simpler analog lacking the amino group, which has been studied in co-crystallization trials with pharmaceutical compounds such as aciclovir, theophylline, caffeine, and various amino acids .

These structural analogs demonstrate the versatility of haloaromatic boronic acids in various applications, particularly in pharmaceutical development and crystal engineering.

Applications in Research and Synthesis

3-Amino-4-chlorophenylboronic acid has found numerous applications across various fields of chemical research and synthesis due to its unique structural features and reactivity profile.

Organic Synthesis Applications

The compound serves as a valuable building block in organic synthesis, particularly for creating complex molecules through cross-coupling reactions. The presence of the boronic acid functionality makes it an excellent substrate for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals, natural products, and advanced materials.

The amino and chloro substituents provide additional sites for further functionalization, enabling the creation of diverse chemical scaffolds. These functional groups can participate in various transformations:

  • The amino group can undergo diazotization, amide formation, or serve as a nucleophile

  • The chloro group can participate in nucleophilic aromatic substitution or further coupling reactions

Co-crystallization Studies

Related compounds such as 4-chlorophenylboronic acid have been extensively studied in co-crystallization trials with various pharmaceutical compounds including theophylline, caffeine, nitrofurazone, aciclovir, diltiazem, paracetamol, indomethacin, and several amino acids . These co-crystals have potential applications in improving the physicochemical properties of existing drugs and expanding their therapeutic applications.

The boronic acid moiety plays a crucial role in these co-crystallization studies due to its ability to form hydrogen bonds through its syn/anti, syn/syn, or anti/anti conformations . The unique hydrogen bonding capabilities of boronic acids contribute to the formation of stable crystal structures with pharmaceutical compounds.

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